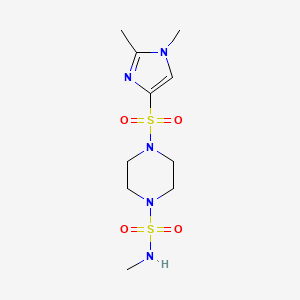![molecular formula C19H30N6 B7446090 5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7446090.png)
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with ethyl, piperidinyl, and piperazinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethyl group: This step often involves alkylation reactions using ethyl halides under basic conditions.
Attachment of the piperidinyl and piperazinyl groups: These groups can be introduced through nucleophilic substitution reactions using corresponding amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: Catalysts such as palladium or platinum may be employed to enhance reaction rates.
Control of reaction conditions: Temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Purification techniques: Methods such as recrystallization, chromatography, and distillation are used to purify the final product.
化学反応の分析
Types of Reactions
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperidinyl and piperazinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biology: Used as a tool compound to study cellular pathways and molecular interactions.
Industry: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of 5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in key biological pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
類似化合物との比較
Similar Compounds
- 5-Ethyl-4-(4-(methylpiperazin-1-yl)methyl)pyridin-2-amine
- 4-(4-(methylpiperazin-1-yl)methyl)pyridin-2-amine
Uniqueness
5-Ethyl-4-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both piperidinyl and piperazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
5-ethyl-4-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6/c1-3-16-12-20-18-17(16)19(22-14-21-18)25-6-4-15(5-7-25)13-24-10-8-23(2)9-11-24/h12,14-15H,3-11,13H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEMTKFBTFVUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C(=NC=N2)N3CCC(CC3)CN4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-chlorophenoxy)ethyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7446012.png)
![4-[4-[(3-fluorophenyl)methyl]-3-oxopiperazin-1-yl]-2-(methoxymethyl)-1H-pyrimidin-6-one](/img/structure/B7446018.png)
![N-[(2S)-1-hydroxybutan-2-yl]-1-(1H-indazole-5-carbonyl)piperidine-3-carboxamide](/img/structure/B7446026.png)
![N-[2-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B7446033.png)
![N-[(2-cyclopentyloxypyridin-4-yl)methyl]-N'-(2,6-difluorophenyl)oxamide](/img/structure/B7446037.png)
![3-[1-[(1,3-Dimethylpyrazol-4-yl)methyl]piperidin-4-yl]-6-fluoro-1,2-benzoxazole](/img/structure/B7446048.png)
![1-{5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine](/img/structure/B7446052.png)
![N-[2-hydroxy-1-(4-methoxyphenyl)ethyl]-N,2-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B7446066.png)
![4-[1-[[2-(Dimethylamino)quinolin-4-yl]methylamino]ethyl]oxan-4-ol](/img/structure/B7446072.png)
![3-(1,2-Thiazol-3-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7446079.png)
![N-[[1-[(3,3-difluorocyclobutyl)methyl]triazol-4-yl]methyl]benzamide](/img/structure/B7446087.png)
![N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B7446096.png)
![6-[4-(morpholin-4-ylmethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B7446110.png)

